2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine
Description
2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine is a diaminopyrimidine derivative with a complex substitution pattern on its phenyl ring. Structurally, it features a pyrimidine core substituted with amino groups at positions 2 and 4, an ethyl group at position 6, and a phenyl ring at position 5 bearing 3-amino, 4-chloro, and 5-nitro substituents (Figure 1). This compound is hypothesized to act as an antifolate agent, targeting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism . Its synthesis involves multi-step modifications, including diazotization, azidation, and oxidation, as described in studies of structurally related metabolites . However, its biological activity appears to be context-dependent, with structural features influencing enzyme binding and metabolic stability.
Properties
IUPAC Name |
5-(4-chloro-3-nitrophenyl)-6-ethylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c1-2-8-10(11(14)17-12(15)16-8)6-3-4-7(13)9(5-6)18(19)20/h3-5H,2H2,1H3,(H4,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBFXIMFOJFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176227 | |
| Record name | 2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21813-35-4 | |
| Record name | 5-(4-Chloro-3-nitrophenyl)-6-ethyl-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21813-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chloro-3-nitrophenyl)-6-ethylpyrimidine-2,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021813354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002701796 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302325 | |
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| Record name | 2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-CHLORO-3-NITROPHENYL)-6-ETHYLPYRIMIDINE-2,4-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ4SV9X6J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Structural Overview and Significance
2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine (CAS 21813-35-4) is a pyrimidine derivative featuring:
- 2,4-Diamino groups : Enhances hydrogen-bonding capacity and biological activity.
- 6-Ethyl substituent : Introduced via alkylation during pyrimidine ring formation.
- 5-(3-amino-4-chloro-5-nitrophenyl) : A trisubstituted aryl group requiring sequential functionalization.
Its structural complexity necessitates multi-step synthesis, often involving halogenation, amination, and nucleophilic aromatic substitution.
Synthetic Strategies
Pyrimidine Core Construction
The 6-ethylpyrimidine backbone is typically synthesized via condensation reactions using ethyl cyanoacetate and guanidine derivatives. For example:
- Ring formation : Ethyl cyanoacetate reacts with guanidine in the presence of sodium ethoxide to yield 2,4-diamino-6-hydroxy-pyrimidine.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the 6-hydroxy group to chloro, forming 2,4-diamino-6-chloropyrimidine.
- Ethyl introduction : Displacement of the 6-chloro group with ethylamine or ethyl Grignard reagents under heated conditions (140–180°C) yields 2,4-diamino-6-ethylpyrimidine.
Key Reaction Conditions :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | POCl₃ | 110°C | 4–6 hrs | 85–90% |
| Ethyl substitution | Ethylamine | 160°C | 8 hrs | 70–75% |
Functionalization at Position 5
Introducing the 3-amino-4-chloro-5-nitrophenyl group at position 5 involves nucleophilic aromatic substitution or cross-coupling reactions :
Halogenation-Amination Sequence
- Chlorination at position 5 :
- Phenyl group introduction :
Optimization Insight :
- Catalyst : Copper(I) iodide improves coupling efficiency (yield: 65–70%).
- Solvent : DMF facilitates higher reaction rates compared to toluene.
Pre-functionalized Aryl Coupling
An alternative route involves synthesizing the trisubstituted phenyl ring before attachment to the pyrimidine:
- Phenyl synthesis :
- Suzuki-Miyaura coupling :
Challenges :
Sequential Functionalization of the Aryl Group
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds include:
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Halogenation-Amination | Fewer steps | Requires harsh chlorination | 60–65% |
| Pre-functionalized aryl coupling | Better regiocontrol | Multi-step phenyl synthesis | 70–75% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H₂).
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Antifolate Activity
Mechanism of Action:
The compound acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of folate, which is essential for DNA synthesis and repair. By inhibiting DHFR, this compound can effectively disrupt the proliferation of certain pathogens and cancer cells.
Case Studies:
-
Inhibition of Toxoplasma gondii:
A study demonstrated that various derivatives of 2,4-diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine exhibited significant inhibitory activity against T. gondii, with IC values ranging from 0.0018 to 0.14 µM. This highlights the compound's potential in treating infections caused by this parasite . -
Antitumor Activity:
Selected analogues were evaluated for their antitumor properties against methotrexate-resistant murine reticulosarcoma (M5076). One specific derivative showed promising results, combining significant antitumor activity with minimal toxicity, making it a candidate for further development in cancer therapy .
Synthesis and Derivatives
The synthesis of this compound involves reactions that modify the aryl ring to enhance binding affinity to DHFR. Variations in substituents on the benzylamino or N-methylbenzylamino aryl rings have been shown to improve selectivity and potency against different DHFR isoforms.
Table: Summary of Key Derivatives and Their Activities
| Compound Name | Activity Against T. gondii (IC50 µM) | Activity Against Rat Liver DHFR (IC50 µM) |
|---|---|---|
| Parent Compound | 0.0018 - 0.14 | 0.0029 - 0.27 |
| Derivative A | 0.002 - 0.05 | 0.003 - 0.1 |
| Derivative B | 0.005 - 0.1 | 0.01 - 0.15 |
Potential Therapeutic Uses
Given its mechanism as a DHFR inhibitor, this compound has potential applications not only in treating parasitic infections but also in oncology as a chemotherapeutic agent.
Future Directions:
Research is ongoing to explore modifications that may enhance selectivity for specific isoforms of DHFR or reduce off-target effects, thereby improving therapeutic indices for both infectious diseases and cancer treatments.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diaminopyrimidines are a class of antifolate agents with diverse pharmacological properties. Below, we compare 2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine with key analogs, focusing on structural variations, enzyme inhibition, and toxicity.
Structural and Functional Differences
Key Compounds Analyzed :
Pyrimethamine (2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine)
DDMP (2,4-Diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine)
DAMP (2,4-Diamino-5-(1-adamantyl)-6-methylpyrimidine)
Structural Insights :
- Pyrimethamine : The para-chlorophenyl group enables optimal binding to protozoan DHFR due to its electron-withdrawing nature and planar conformation .
- suggests that nitro-substituted metabolites of similar compounds exhibit reduced activity compared to parent azides .
- DDMP : Dichlorophenyl substituents enhance lipophilicity and conformational rigidity, improving binding to human DHFR but increasing toxicity .
- DAMP : The adamantyl group reduces steric compatibility with DHFR’s active site, explaining its low efficacy .
Enzyme Inhibition and Selectivity
- Pyrimethamine: Selectively inhibits protozoan DHFR with 50% inhibitory concentrations (IC₅₀) in the nanomolar range for Plasmodium species . Resistance arises from mutations in the DHFR active site .
- Target Compound: Limited data exist, but nitropyrimidine derivatives (e.g., nitropyrimidine 3-oxide 8) retain partial DHFR inhibition (~30% activity of parent compounds) .
- DDMP : Binds tightly to human DHFR (Kd < 1 nM) but lacks protozoan selectivity, limiting its therapeutic use .
Toxicity and Pharmacokinetics
- Pyrimethamine : Exhibits dose-dependent toxicity in rats (growth suppression at 50 mg/kg, lethality at 190 mg/kg) . Slow absorption and metabolism contribute to its long half-life .
- Target Compound : Metabolites like the 3-oxide (compound 11) show reduced activity, suggesting rapid clearance and lower cumulative toxicity .
- DDMP/DAMP : High neurotoxicity due to poor metabolic stability and blood-brain barrier penetration .
Research Findings and Implications
Metabolic Stability : The nitro group in the target compound may render it susceptible to enzymatic reduction, generating less active metabolites (e.g., amines) . This contrasts with pyrimethamine, which undergoes slower hepatic metabolism .
Antiviral Potential: Pyrimethamine inhibits rabies virus replication in vitro , but the target compound’s nitro group could interfere with antiviral mechanisms due to altered redox properties.
Crystallographic Data: Pyrimethamine’s planar chlorophenyl ring facilitates hydrogen bonding with DHFR’s active site . In contrast, the target compound’s bulky nitro and amino groups may force non-productive conformations .
Biological Activity
2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine, with the CAS number 21813-35-4, is a compound that has garnered attention for its biological activity, particularly in the context of its potential as an antifolate agent. This compound's structure features a pyrimidine ring substituted with various amino and nitro groups, which contribute to its pharmacological properties.
- Molecular Formula : C12H12ClN5O2
- Molecular Weight : 293.71 g/mol
- Density : 1.451 g/cm³
- Boiling Point : 561.4 °C at 760 mmHg
- Flash Point : 293.3 °C
The primary mechanism of action for this compound is its inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids. By inhibiting DHFR, this compound disrupts folate metabolism, which is essential for DNA synthesis and cell division.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits potent inhibitory activity against various pathogens and cancer cells:
- Antiparasitic Activity :
- Antitumor Activity :
- Selectivity :
Table 1: Summary of Biological Activities
| Biological Activity | Target Organism/Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| Inhibition of DHFR | Toxoplasma gondii | 0.0018 - 0.14 | High potency |
| Inhibition of DHFR | Rat liver DHFR | 0.0029 - 0.27 | Significant selectivity |
| Antitumor activity | Murine reticulosarcoma | Varies | Minimal toxicity observed |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,4-diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine?
Methodological Answer:
A multi-step synthesis is typically employed, starting with halogenated pyrimidine precursors. Key steps include:
- Nucleophilic aromatic substitution to introduce the 3-amino-4-chloro-5-nitrophenyl group at the 5-position of the pyrimidine ring .
- Reductive amination or Pd-catalyzed coupling for installing the ethyl group at the 6-position .
- Nitro group reduction (e.g., using H₂/Pd-C or Na₂S₂O₄) to generate the 3-amino substituent on the phenyl ring .
Critical Note: Monitor reaction progress via TLC or HPLC to avoid over-reduction of nitro groups, which may yield undesired byproducts .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl group at C6, amino groups at C2/C4) and nitro-to-amine conversion .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 352.12 g/mol) and isotopic patterns for chlorine/nitrogen .
- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for the substituted phenyl ring .
Data Tip: Compare experimental NMR shifts with DFT-calculated values to validate assignments .
Basic: What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitro and amino groups .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloro substituent .
- pH stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 3–9) to assess decomposition pathways .
Advanced: How can structure-activity relationships (SAR) be investigated for this compound?
Methodological Answer:
Design a systematic SAR study by:
- Modifying substituents : Synthesize analogs with varying groups (e.g., replacing Cl with F or NO₂ with CF₃) to assess electronic effects .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., dihydrofolate reductase for antiparasitic activity) or antimicrobial screens .
- Statistical modeling : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Case Study: Pyrimethamine derivatives with 4-chlorophenyl groups showed enhanced DHFR inhibition , suggesting the nitro group in this compound may alter binding kinetics.
Advanced: What computational tools are suitable for predicting the reactivity of the nitro and amino groups?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., amino groups as nucleophiles, nitro groups as electrophiles) .
- Molecular docking : Simulate interactions with biological targets (e.g., DHFR active site) to prioritize synthetic targets .
- MD simulations : Assess solvation effects on nitro group reduction kinetics in aqueous vs. nonpolar solvents .
Advanced: How should researchers resolve contradictions in spectral or bioactivity data?
Methodological Answer:
- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and IR spectroscopy for functional groups .
- Crystallographic evidence : Use XRD to confirm regiochemistry if synthetic routes yield positional isomers .
- Dose-response retesting : Replicate bioassays with purified batches to rule out impurities as causes of variability .
Example: A 2023 study resolved conflicting antimicrobial data by identifying trace metal contaminants via ICP-MS .
Advanced: What strategies optimize the selectivity of this compound in complex biological systems?
Methodological Answer:
- Prodrug design : Mask amino groups with acid-labile protecting groups (e.g., Boc) to enhance target tissue activation .
- Co-crystallization studies : Resolve X-ray structures with target proteins to guide rational modifications (e.g., adding H-bond donors near the nitro group) .
- Metabolic profiling : Use LC-MS/MS to identify off-target metabolites in hepatocyte models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
